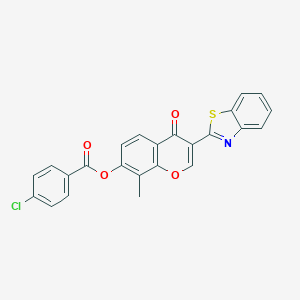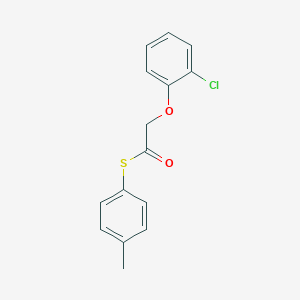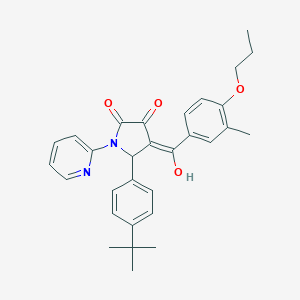
3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been synthesized using various methods and has shown promising results in various applications.
作用機序
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cancer cell growth, bacterial and fungal cell wall synthesis, and oxidative stress. It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has shown various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce oxidative stress and inflammation. Additionally, it has shown low toxicity in normal cells and tissues, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is its ease of synthesis and purification. It has also shown good stability and solubility in various solvents. However, one of the limitations is its low aqueous solubility, which may limit its use in certain applications. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential as an antibacterial and antifungal agent, particularly in the treatment of multidrug-resistant infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has been achieved by various methods. One of the most commonly used methods is the reaction of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl chloride with 4-chlorobenzoic acid in the presence of a base such as triethylamine. Another method involves the reaction of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl chloride with 4-chlorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Both methods have shown good yields and purity of the final product.
科学的研究の応用
3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent, as it has shown cytotoxic activity against various cancer cell lines. It has also been studied as a potential antibacterial and antifungal agent, as it has shown inhibitory activity against various bacteria and fungi. Additionally, it has been studied as a potential antioxidant and anti-inflammatory agent, as it has shown the ability to scavenge free radicals and reduce inflammation.
特性
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClNO4S/c1-13-19(30-24(28)14-6-8-15(25)9-7-14)11-10-16-21(27)17(12-29-22(13)16)23-26-18-4-2-3-5-20(18)31-23/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGHIKSQMCTKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B383496.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383500.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383501.png)
![methyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383502.png)

![5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B383506.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383507.png)
![2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B383508.png)

![allyl 6-methyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B383511.png)
![2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B383513.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(3-toluidino)ethyl]acetamide](/img/structure/B383515.png)

